Cas no 1217822-95-1 ((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)

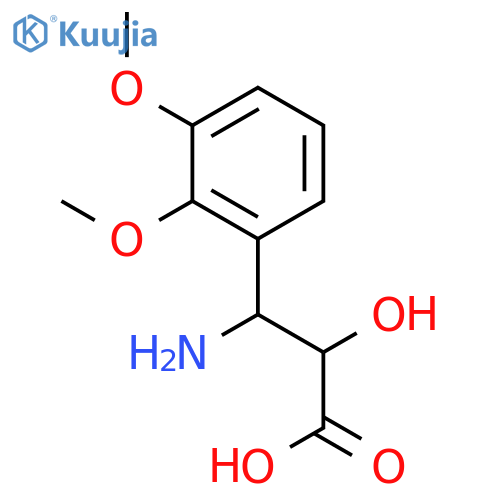

1217822-95-1 structure

商品名:(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

CAS番号:1217822-95-1

MF:C11H15NO5

メガワット:241.240503549576

MDL:MFCD07363682

CID:1035580

PubChem ID:40787425

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

- (2R,3R)-3-AMINO-2-HYDROXY-3-(2,3-DIMETHOXY-PHENYL)-PROPANOIC ACID

- 3-(R)-Amino-2-(R)-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid

- AG-A-54125

- AK119199

- CTK6J3872

- KB-206438

- MolPort-003-794-986

- 3-(r)-amino-2-(r)-hydroxy-3-(2,3-dimethoxyphenyl)propanoic acid

- (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoicacid

- 1217822-95-1

- DTXSID30654616

- PS-12868

- Rel-(2R,3R)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

- MFCD07363682

- AKOS016844025

- (2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid

- (2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid

- 1391560-36-3

-

- MDL: MFCD07363682

- インチ: InChI=1S/C11H15NO5/c1-16-7-5-3-4-6(10(7)17-2)8(12)9(13)11(14)15/h3-5,8-9,13H,12H2,1-2H3,(H,14,15)/t8-,9-/m1/s1

- InChIKey: WIZUAKGGDWVKLC-RKDXNWHRSA-N

- ほほえんだ: COC1=CC=CC(=C1OC)[C@H]([C@H](C(=O)O)O)N

計算された属性

- せいみつぶんしりょう: 241.09500

- どういたいしつりょう: 241.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- PSA: 102.01000

- LogP: 0.84940

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB388769-100 mg |

(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid |

1217822-95-1 | 100mg |

€382.00 | 2023-04-25 | ||

| Chemenu | CM220629-1g |

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid |

1217822-95-1 | 95% | 1g |

$1117 | 2023-02-18 | |

| abcr | AB388769-1g |

(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid; . |

1217822-95-1 | 1g |

€842.20 | 2025-03-19 | ||

| Alichem | A019118118-1g |

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid |

1217822-95-1 | 95% | 1g |

$988.80 | 2023-09-03 | |

| Chemenu | CM220629-1g |

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid |

1217822-95-1 | 95% | 1g |

$1117 | 2021-06-09 | |

| abcr | AB388769-100mg |

(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid; . |

1217822-95-1 | 100mg |

€210.70 | 2025-03-19 | ||

| abcr | AB388769-500mg |

(2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxy-phenyl)-propionic acid; . |

1217822-95-1 | 500mg |

€527.70 | 2025-03-19 |

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1217822-95-1 ((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217822-95-1)(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

清らかである:99%/99%

はかる:500mg/1g

価格 ($):313.0/499.0